Product packaging for (4-Formyl-3-methoxyphenyl)boronic acid(Cat. No.:CAS No. 815620-00-9)

(4-Formyl-3-methoxyphenyl)boronic acid

Cat. No.: B1441493
CAS No.: 815620-00-9
M. Wt: 179.97 g/mol
InChI Key: LZVMUJGTTXMMTE-UHFFFAOYSA-N
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Description

(4-Formyl-3-methoxyphenyl)boronic acid (CAS: 815620-00-9) is an aromatic boronic acid derivative with a molecular formula of C₈H₉BO₄ and a molecular weight of 179.97 g/mol . Structurally, it features a boronic acid group (-B(OH)₂) attached to a phenyl ring substituted with a formyl (-CHO) group at the para position (C4) and a methoxy (-OCH₃) group at the meta position (C3) relative to the boron atom. This substitution pattern creates a unique electronic and steric environment, influencing its reactivity, solubility, and biological activity. The compound is primarily used in laboratory research, particularly in dynamic combinatorial chemistry and medicinal chemistry for targeting enzymes or receptors .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9BO4 B1441493 (4-Formyl-3-methoxyphenyl)boronic acid CAS No. 815620-00-9

Properties

IUPAC Name

(4-formyl-3-methoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BO4/c1-13-8-4-7(9(11)12)3-2-6(8)5-10/h2-5,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZVMUJGTTXMMTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C=O)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80681871
Record name (4-Formyl-3-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

815620-00-9
Record name (4-Formyl-3-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Formyl-3-methoxyphenylboronic acid
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Preparation Methods

Grignard Reaction Followed by Hydrolysis and Purification

One of the well-documented methods involves the synthesis of formylphenylboronic acids via a Grignard reagent intermediate, followed by hydrolysis and purification steps.

  • Procedure Overview:

    • A solution of tri-n-butyl borate in dry tetrahydrofuran (THF) is cooled to −50 °C under nitrogen.
    • 4-Diethoxymethylphenylmagnesium bromide (a Grignard reagent) is added dropwise, maintaining the low temperature to prevent side reactions.
    • After stirring at −50 °C for 1 hour, methyl t-butyl ether (MTBE) is added.
    • The mixture is hydrolyzed with 1M sulfuric acid at 5-10 °C.
    • The aqueous phase is separated and extracted multiple times with MTBE.
    • The crude boronic acid is then dissolved in water and treated with aqueous potassium hydroxide to reach pH 14 at 5 °C.
    • After extraction with MTBE, the solution is acidified to pH 1 with sulfuric acid, precipitating the boronic acid.
    • The solid is filtered, washed with ice water, and dried under nitrogen.
  • Results:

    • Yield: 88% theoretical yield.
    • Purity: Approximately 89% by HPLC initially, improved to 99.6% after purification steps.
    • Side products include 4-carboxyphenylboronic acid and 4-hydroxymethylphenylboronic acid in minor amounts.
  • Notes:

    • Activated carbon adsorption can be used to further enhance purity to 99.4%.
    • The process requires careful temperature and pH control to maximize yield and purity.

This method is detailed in a patent describing the preparation of highly pure formylphenylboronic acids, including the 4-formyl-3-methoxy derivative.

Summary Table of Preparation Methods

Method Key Reagents & Conditions Yield (%) Purity (%) Advantages Limitations
Grignard Reaction + Hydrolysis Tri-n-butyl borate, 4-diethoxymethylphenylmagnesium bromide, MTBE, H2SO4, KOH, low temperature (−50 to 10 °C) 88 99.6 High purity, scalable, well-established Requires strict temperature control
Organocatalytic Formylation 4-Methoxyphenylboronic acid, glyoxylic acid, tetrahydroquinoline, CH3CN, air atmosphere, ambient temperature 75 Not specified Mild conditions, metal-free, selective Moderate yield, catalyst loading sensitive
Suzuki Coupling (for derivative use) Pd2(dba)3, XPhos, K3PO4, toluene, 110 °C, N2 atmosphere N/A N/A Incorporation into complex molecules Not a direct preparation method

Detailed Research Findings and Notes

  • The Grignard-based preparation method is the most classical and yields high-purity (4-formyl-3-methoxyphenyl)boronic acid after careful purification steps, including activated carbon treatment and pH-controlled precipitation.

  • The organocatalytic method represents a newer, environmentally friendly approach that avoids metal catalysts and harsh conditions. It is particularly useful for sensitive substrates and late-stage functionalization.

  • The Suzuki coupling method is more relevant for synthetic applications involving the boronic acid rather than its initial preparation, but it underscores the importance of having a reliable supply of pure this compound.

  • Across methods, controlling temperature, pH, and atmosphere (oxygen presence) are critical parameters influencing yield and purity.

Chemical Reactions Analysis

Types of Reactions: (4-Formyl-3-methoxyphenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(4-Formyl-3-methoxyphenyl)boronic acid is a versatile organic compound with a wide array of applications in scientific research, particularly in chemistry, biology, medicine, and industry. Its unique structure, featuring both a formyl and a methoxy group on the phenyl ring, allows for diverse chemical transformations, making it valuable in synthetic organic chemistry.

Scientific Research Applications

This compound in Chemistry: It serves as a fundamental building block in organic synthesis. It is especially useful in the creation of biaryl compounds via Suzuki-Miyaura cross-coupling reactions .

Biological Applications: The compound is investigated for its potential in creating boron-containing drugs and as a probe for biological systems.

Medical Applications: There is ongoing research into its potential as a therapeutic agent, especially in cancer treatment, because of its capacity to create stable complexes with biomolecules.

Industrial Applications: It is utilized in the production of advanced materials and as a reagent in different industrial processes.

Chemical Reactions and Analysis

This compound can undergo several types of chemical reactions:

  • Oxidation: The formyl group can be oxidized to a carboxylic acid. Common oxidizing agents include potassium permanganate KMnO4KMnO_4 and chromium trioxide CrO3CrO_3. The major product of this reaction is 4-methoxybenzoic acid.
  • Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride NaBH4NaBH_4 or lithium aluminum hydride LiAlH4LiAlH_4. The major product is 4-methoxybenzyl alcohol.
  • Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, typically employing palladium catalysts. The major products are various biaryl compounds, depending on the coupling partner. The Suzuki-Miyaura cross-coupling reaction is known to be exceptionally mild and functional group tolerant.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substitution Effects

The activity and properties of boronic acids are highly dependent on the substituents attached to the phenyl ring. Below is a comparison of (4-Formyl-3-methoxyphenyl)boronic acid with key analogs:

Compound Name Substituents Key Differences/Effects Reference
6-Hydroxynaphthalen-2-yl boronic acid Hydroxyl (-OH), naphthyl backbone Exhibits antiproliferative activity (IC₅₀ = 0.1969 µM in 4T1 cells) due to extended aromaticity .
[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid Methoxyethyl phenoxy group Potent fungal histone deacetylase (HDAC) inhibitor (IC₅₀ = 1 µM) via enhanced steric interactions .
(4-Cyano-3-methoxyphenyl)boronic acid Cyano (-CN) at C4, methoxy at C3 Stronger electron-withdrawing effect from -CN enhances diol binding but reduces solubility .
3-Formyl-4-methoxyphenylboronic acid Formyl at C3, methoxy at C4 Positional isomer with altered electronic distribution; may exhibit distinct binding kinetics .
Phenylboronic acid No substituents Baseline for comparison; lower enzyme inhibition (e.g., R39 residual activity = 20% at 1 mM) .

Key Observations :

  • Electron-Withdrawing Groups : The formyl (-CHO) group in this compound increases the acidity of the boronic acid moiety, enhancing its ability to form esters with diols compared to unsubstituted phenylboronic acid .
Antiproliferative Effects:
  • 6-Hydroxynaphthalen-2-yl boronic acid and phenanthren-9-yl boronic acid show sub-micromolar IC₅₀ values (0.1969 µM and 0.2251 µM, respectively) in triple-negative breast cancer cells .
Enzyme Inhibition:
  • Meta-substituted aryl boronic acids (e.g., compound 4 in ) inhibit R39 serine protease with IC₅₀ values of 20–30 µM, outperforming para-substituted analogs .
  • The fungal HDAC inhibitor [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid demonstrates superior activity (1 µM) compared to trichostatin A (1.5 µM) .
Diagnostic Utility:
  • Phenylboronic acid outperforms aminophenylboronic acid (APBA) in differentiating bacterial enzyme producers due to higher diagnostic accuracy . Substituents in this compound may further refine specificity.

Reactivity and Physicochemical Properties

  • Boronic Ester Formation : The equilibrium between boronic acid and boroxine trimer is influenced by substituents. For example, phenylboronic acid forms boroxine readily, but the reaction shifts toward ester formation in the presence of catechol and triethylamine (Et₃N) . The formyl group in this compound may stabilize the boronic acid form, slowing esterification kinetics.
  • Solubility : Precipitation issues in culture media (e.g., RPMI) are common for hydrophobic boronic acids like pyren-1-yl boronic acid . The methoxy group in this compound may improve solubility compared to purely aromatic derivatives.

Biological Activity

(4-Formyl-3-methoxyphenyl)boronic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

Molecular Formula : C10H11B O4
Molecular Weight : 210.18 g/mol
Functional Groups : Formyl (–CHO), Methoxy (–OCH3), Boronic Acid (–B(OH)₂)

The presence of the formyl and methoxy groups enhances the compound's reactivity and biological potential. The boronic acid moiety is particularly significant for its ability to form reversible covalent bonds with diols, which is crucial for various biochemical interactions.

The biological activity of this compound is primarily attributed to its ability to interact with nucleophilic sites on enzymes and receptors. The formyl group can participate in covalent bonding, influencing enzymatic activity, while the methoxy group affects lipophilicity, enhancing bioavailability .

Biological Activities

Research has identified several key biological activities associated with this compound:

  • Antioxidant Activity : The compound exhibits antioxidant properties by donating hydrogen atoms or electrons to neutralize free radicals, thereby preventing oxidative stress.
  • Anti-inflammatory Effects : It may modulate inflammatory pathways and induce autophagy, which can be beneficial in treating chronic inflammatory conditions.
  • Antimicrobial Properties : Derivatives of this compound have shown efficacy against various pathogens, making it a candidate for new antibiotic development.
  • Cytotoxicity Against Cancer Cells : Preliminary studies suggest cytotoxic effects on certain cancer cell lines, indicating potential as an anticancer agent.

Comparative Analysis with Similar Compounds

To further understand the unique properties of this compound, a comparative analysis with structurally similar compounds is useful:

CompoundKey FeaturesBiological Activity
(4-Methoxyphenyl)acetic acidLacks formyl groupModerate antioxidant activity
3-Methoxyphenylacetic acidLacks formyl groupLower reactivity
This compoundContains boronic acid moietyEnhanced reactivity and diverse activities

The combination of the formyl and methoxy groups allows for distinct chemical transformations that enhance the biological activity of this compound compared to its analogs .

Case Studies and Research Findings

Recent studies have explored the synthesis and biological evaluation of this compound derivatives. For instance, a study investigating its anti-inflammatory properties showed that compounds synthesized under microwave-assisted conditions exhibited significant inhibition of TNF-α production in vitro, highlighting their potential therapeutic application in inflammatory diseases .

In another study, derivatives were tested for their cytotoxic effects on various cancer cell lines. The results indicated that certain compounds displayed IC50 values below 50 μM against specific cancer types, suggesting their viability as anticancer agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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